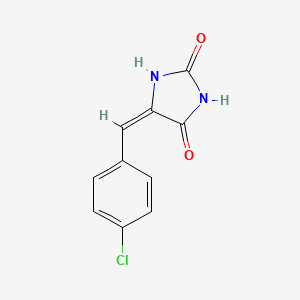

5-(4-Chlorobenzylidene)imidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClN2O2 |

|---|---|

Molecular Weight |

222.63 g/mol |

IUPAC Name |

(5E)-5-[(4-chlorophenyl)methylidene]imidazolidine-2,4-dione |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5+ |

InChI Key |

NXSHAXRMBPQCIM-VMPITWQZSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)N2)Cl |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalysts

In a representative procedure, hydantoin (10 mmol) and 4-chlorobenzaldehyde (11 mmol) are refluxed in glacial acetic acid with ammonium acetate (11 mmol) for 7 hours at 115–116°C. The use of ammonium acetate as a catalyst significantly improves yield compared to earlier methods employing ethanolamine (12% yield) or potassium acetate (39% yield), achieving a 60% isolated yield. This optimization reduces side reactions such as aldol adduct formation, which commonly occur under strongly basic conditions.

Isomer Formation and Characterization

The condensation produces a mixture of Z- and E-isomers, with the Z-isomer predominating (Z/E ratio = 11:1). Nuclear magnetic resonance (NMR) spectroscopy distinguishes the isomers:

-

Z-isomer : Vinyl proton at δH 6.40 ppm; aromatic protons ortho to the chlorine substituent at δH 7.64 ppm.

-

E-isomer : Vinyl proton at δH 6.28 ppm; ortho aromatic protons at δH 7.93 ppm.

Recrystallization from ethanol yields colorless needles with a melting point of 292–294°C, consistent with literature values. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 223.0047 ([M+35Cl]+) and 225.0085 ([M+37Cl]+).

Alkylation and Derivative Synthesis

N-alkylation of this compound introduces substituents at the N3 position, expanding the compound’s utility in medicinal chemistry.

Temperature-Dependent Alkylation

Reaction with 1-chloropentane in dimethylformamide (DMF) at 70°C for 24 hours produces two products:

-

3-pentyl-5-(4-chlorobenzylidene)imidazolidine-2,4-dione (11% yield).

-

1,3-dipentyl-5-(4-chlorobenzylidene)imidazolidine-2,4-dione (12% yield).

Elevating the temperature to 100°C doubles the yield of the monoalkylated product (22%) while suppressing dialkylation. This temperature effect arises from enhanced nucleophilicity of the hydantoin nitrogen at higher thermal energy.

Mechanistic Considerations

The alkylation proceeds via an SN2 mechanism, with potassium carbonate deprotonating the hydantoin to generate a resonance-stabilized amide ion. Steric hindrance at N1 directs alkylation preferentially to N3, though prolonged reaction times or excess alkylating agent lead to dialkylation.

Spectroscopic and Chromatographic Characterization

Infrared Spectroscopy

The infrared (IR) spectrum of this compound exhibits key absorptions:

Chromatographic Purification

Column chromatography using silica gel (hexane:ethyl acetate, 9:1) effectively separates mono- and dialkylated products. Thin-layer chromatography (TLC) with GF254 silica plates monitors reaction progress, showing distinct Rf values for starting materials and products.

Comparative Analysis of Synthetic Methods

Table 1: Yield Optimization in Knoevenagel Condensation

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ammonium acetate | Glacial acetic acid | 115–116 | 60 |

| Potassium acetate | Ethanol | Reflux | 39 |

| Ethanolamine | Ethanol | Reflux | 12 |

Table 2: Effect of Temperature on Alkylation

| Temperature (°C) | Monoalkylated Yield (%) | Dialkylated Yield (%) |

|---|---|---|

| 70 | 11 | 12 |

| 100 | 22 | Not reported |

Challenges and Byproduct Mitigation

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobenzylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of oxidized imidazolidine derivatives.

Reduction: Formation of reduced imidazolidine derivatives.

Substitution: Formation of substituted imidazolidine derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Heterocycles

- Synthesis of Complex Compounds : The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of new materials and pharmaceuticals.

Preparation Methods

- Condensation Reactions : Typically synthesized through the condensation of 4-chlorobenzaldehyde with 2,4-imidazolidinedione in the presence of a base like sodium hydroxide under reflux conditions. This method can be scaled up using continuous flow reactors for industrial production .

Biological Applications

Antimicrobial and Antifungal Activity

- In Vitro Studies : Research indicates that derivatives of 5-(4-chlorobenzylidene)imidazolidine-2,4-dione exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study showed that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Bacillus subtilis .

Anticancer Properties

- Cytotoxicity Against Cancer Cell Lines : The compound has been tested against a panel of human tumor cell lines, showing promising results. For example, it exhibited a GI50 (concentration required to inhibit cell growth by 50%) of 1.15 µM against renal cancer cells and 1.11 µM against breast cancer cells .

Medicinal Chemistry

Potential Pharmaceutical Uses

- Anti-inflammatory and Analgesic Properties : There is ongoing exploration into the use of this compound in developing new pharmaceuticals targeting inflammation and pain relief due to its interaction with specific molecular pathways .

Mechanism of Action

- The biological effects are attributed to its ability to inhibit specific enzymes or receptors, which can disrupt bacterial cell wall synthesis or membrane integrity, contributing to its antimicrobial effects.

Industrial Applications

Production of Specialty Chemicals

- Agrochemicals and Other Intermediates : In the chemical industry, this compound is utilized as an intermediate in synthesizing agrochemicals and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in producing diverse chemical products .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | >64 |

| Compound B | Escherichia coli | >64 |

| Compound C | Bacillus subtilis | 8 |

| Compound D | Candida albicans | <10 |

Table 2: Anticancer Activity Against Selected Cell Lines

| Cell Line | GI50 (µM) |

|---|---|

| Renal Cancer RXF 393 | 1.15 |

| Breast Cancer MDA-MB-468 | 1.11 |

| Colon Cancer COLO 205 | 1.64 |

| Ovarian Cancer OVCAR-3 | 1.87 |

Case Studies

- Anticancer Study : An investigation into the anticancer properties of imidazolidine derivatives revealed that several compounds derived from this compound exhibited cytotoxic effects across multiple cancer cell lines, suggesting potential for further development in cancer therapeutics .

- Antimicrobial Evaluation : A comprehensive study evaluated the antimicrobial efficacy of synthesized Schiff bases containing imidazolidine moieties against various microbial strains. The results indicated notable activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, as an efflux pump inhibitor, it binds to the efflux pump proteins in bacteria, thereby inhibiting their function and restoring the efficacy of antibiotics. The compound’s structure allows it to fit into the active site of the efflux pump, blocking the transport of antibiotics out of the bacterial cell .

Comparison with Similar Compounds

Antiparasitic Activity

Imidazolidinic compounds with substituents like 4-nitrobenzylidene or 4-fluorobenzylidene induce tegumental damage in Schistosoma mansoni parasites, causing spine loss and body contraction. The 4-chloro substituent in the target compound likely enhances lipophilicity, improving membrane penetration compared to polar groups (e.g., hydroxy or methoxy) .

Antidepressant Activity

5-(4-Dimethylaminobenzylidene)imidazolidine-2,4-dione (ED₅₀ = 42 mg/kg for tetrabenazine-induced ptosis) demonstrates potent antidepressant activity in mice, attributed to its 4-dimethylamino group, which enhances CNS bioavailability.

Antimicrobial and Cytotoxic Activity

Natural hydantoin alkaloids, such as (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione from marine sponges, show antimicrobial activity. NMR studies indicate that hydroxy substitution induces a downfield shift in C-6 (ΔδC = +7.6 ppm ), altering electronic distribution compared to the chloro-substituted derivative .

Electronic and Spectroscopic Properties

Elongation of the conjugated spacer in (Z)-5-((E)-3-phenylallylidene)imidazolidine-2,4-dione derivatives causes a bathochromic shift (λmax ≈ 350–370 nm), mimicking avobenzone’s UV absorption. The 4-chloro substituent in the target compound likely shifts λmax to shorter wavelengths (~320 nm) due to reduced conjugation .

Physical Properties

The hydroxy-substituted derivative exhibits exceptional thermal stability (>260°C), while methoxy groups increase molecular weight and density .

Biological Activity

5-(4-Chlorobenzylidene)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and recent research findings.

Synthesis

The synthesis of this compound typically involves the Knoevenagel condensation reaction between imidazolidine-2,4-dione and 4-chlorobenzaldehyde. This reaction can be optimized through various conditions to enhance yield and purity. A notable study reported the successful synthesis of this compound using a base catalyst in N,N-dimethylformamide (DMF), achieving yields of up to 22% under optimized conditions .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial activity. A study indicated that related compounds showed effectiveness against various microorganisms, including Candida albicans, Escherichia coli, and Staphylococcus aureus. The presence of the chlorobenzylidene moiety appears to enhance the antimicrobial properties significantly .

Anticancer Potential

The compound is also being investigated for its anticancer properties. In a recent study involving thiazolidine derivatives, it was observed that structural modifications could lead to improved activity against cancer cell lines. The structure-activity relationship highlighted that specific substitutions on the imidazolidine scaffold could enhance cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the biological activity of this compound is influenced by:

- Substituents on the aromatic ring : The presence of halogens like chlorine increases activity.

- Positioning of functional groups : Variations in the positioning of substituents can lead to significant changes in potency against microbial and cancerous cells.

Table 1 summarizes key findings from SAR studies related to this compound:

| Compound | Substituent | Activity (IC50 μM) | Target |

|---|---|---|---|

| 1 | -Cl | 0.210 ± 0.009 | VEGFR-2 |

| 2 | -Br | 0.323 ± 0.014 | VEGFR-2 |

| 3 | -F | 0.328 ± 0.014 | VEGFR-2 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, various derivatives of imidazolidine were tested against Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Cytotoxicity Against Cancer Cells

A series of tests on cancer cell lines (MCF-7, A549) revealed that certain derivatives of the compound had IC50 values comparable to established chemotherapeutics like cisplatin. These findings suggest that modifications to the imidazolidine structure could yield effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(4-Chlorobenzylidene)imidazolidine-2,4-dione, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound can be synthesized via condensation reactions between imidazolidine-2,4-dione derivatives and substituted benzaldehydes. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (1:2 v/v) under reflux for 2 hours yields similar analogs with yields up to 90% . Optimization strategies include adjusting stoichiometry (e.g., 1:1.2 molar ratio of core scaffold to aldehyde), using catalysts like sodium acetate, and selecting solvents with high polarity (e.g., DMF) to enhance reactivity. Post-synthesis purification via recrystallization (e.g., DMF-ethanol mixtures) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology :

- 1H/13C NMR : Look for characteristic peaks such as the imidazolidine-dione ring protons (δ ~3.5–4.5 ppm) and the benzylidene vinyl proton (δ ~7.2–7.8 ppm, singlet). Aromatic protons from the 4-chlorobenzyl group appear as doublets in the δ ~7.3–7.6 ppm range .

- FT-IR : Confirm the presence of C=O stretches (~1700–1750 cm⁻¹) and C=N stretches (~1600 cm⁻¹) .

- XRD : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds between carbonyl groups and aromatic rings) to validate stereochemistry .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodology : For anticancer activity, use cell viability assays (e.g., MTT) against cancer cell lines like MCF-7 or HeLa, with IC₅₀ calculations. For antimicrobial screening, employ broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Ensure dose ranges (e.g., 1–100 µM) and controls (e.g., DMSO vehicle) are standardized. Reference analogs like 5-(4-nitro-benzylidene) derivatives show IC₅₀ values in the 10–50 µM range, providing a benchmark .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking elucidate the electronic and binding properties of this compound?

- Methodology :

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and compute HOMO-LUMO gaps. The chlorobenzylidene group typically lowers the LUMO energy, enhancing electrophilicity and reactivity. Natural Bond Orbital (NBO) analysis can identify hyperconjugative interactions (e.g., charge transfer from the imidazolidine ring to the benzylidene moiety) .

- Molecular Docking : Dock the compound into target proteins (e.g., MDM2 or COX-2) using AutoDock Vina. Focus on binding affinities (ΔG values) and key residues (e.g., hydrogen bonds with Ser20 or hydrophobic interactions with Phe55). Compare results with known inhibitors to validate binding poses .

Q. What strategies can resolve contradictions in biological activity data across studies?

- Methodology :

- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent concentrations. For example, discrepancies in IC₅₀ values may arise from varying MTT incubation periods (4 vs. 24 hours).

- Structural Validation : Confirm compound purity via HPLC (>95%) and NMR to rule out degradation products. Impurities like unreacted aldehydes can skew bioactivity results .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 5-(4-nitro-benzylidene) analogs) to identify trends in substituent effects .

Q. How do structural modifications (e.g., substituent variations) influence the compound’s pharmacological profile?

- Methodology : Synthesize derivatives with substituents at the benzylidene position (e.g., nitro, methoxy) or imidazolidine ring (e.g., methylthio). Compare their activities:

- Electron-Withdrawing Groups (e.g., -NO₂) : Enhance anticancer activity (IC₅₀: 15 µM vs. 42 µM for parent compound) by increasing electrophilicity and target binding .

- Bulkier Substituents (e.g., morpholinomethyl) : Improve solubility but may reduce membrane permeability, as seen in CMTD analogs .

Q. What role does crystallinity play in the compound’s bioavailability, and how can polymorphs be controlled during synthesis?

- Methodology : Use differential scanning calorimetry (DSC) and XRD to identify polymorphs. For example, solid dispersions with PVP-K30 reduce crystallinity, enhancing dissolution rates by 3–5 fold. Optimize crystallization conditions (e.g., slow cooling in ethanol) to favor the thermodynamically stable Form I, which exhibits better solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.